molecular formula C20H17BrO4 B12214173 (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12214173
M. Wt: 401.2 g/mol
InChI Key: HKHOQPGKNZJDFC-YVLHZVERSA-N
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Description

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromobenzylidene group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves the condensation of 4-bromobenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the benzylidene moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzylidene group can interact with various enzymes and receptors, modulating their activity. The benzofuran ring may also contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17BrO4

Molecular Weight

401.2 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H17BrO4/c1-20(2,3)19(23)24-14-8-9-15-16(11-14)25-17(18(15)22)10-12-4-6-13(21)7-5-12/h4-11H,1-3H3/b17-10-

InChI Key

HKHOQPGKNZJDFC-YVLHZVERSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2

Origin of Product

United States

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